Karrikin 2

Descripción

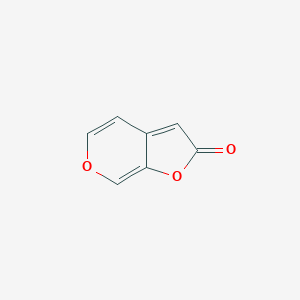

Structure

2D Structure

Propiedades

IUPAC Name |

furo[2,3-c]pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4O3/c8-7-3-5-1-2-9-4-6(5)10-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHRCUWVUFZNMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C2C1=CC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457153 | |

| Record name | 2H-Furo[2,3-c]pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857054-03-6 | |

| Record name | 2H-Furo[2,3-c]pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2h Furo 2,3 C Pyran 2 One and Derivatives

Total Synthesis Approaches

Total synthesis strategies focus on constructing the core bicyclic ring system from fundamental starting materials. The choice of precursor often dictates the specific derivative of the target compound that is produced.

One of the primary methods for synthesizing 3-methyl-2H-furo[2,3-c]pyran-2-one (KAR₁) begins with pyromeconic acid. nih.govresearchgate.net A notable total synthesis was achieved in three steps. This process involves the reaction of an α-chloro-ester tethered pyran-thione, which is prepared from pyromeconic acid. researchgate.net This intermediate is then treated with triphenylphosphine (B44618) (PPh₃) and sodium acetate (B1210297) (NaOAc) in acetic anhydride (B1165640) at high temperatures to yield the final product. researchgate.net

Table 1: Synthesis of 3-methyl-2H-furo[2,3-c]pyran-2-one from Pyromeconic Acid

| Step | Reactant(s) | Key Intermediate/Product | Description |

|---|---|---|---|

| 1 | Pyromeconic Acid | Pyran-thione derivative | Conversion of the starting material to a thione. |

| 2 | Pyran-thione, 2-chloropropionyl chloride | α-chloro-ester tethered pyran-thione | Acylation to attach the side chain necessary for cyclization. nih.gov |

Derivatives of 2H-furo[2,3-c]pyran-2-one can be synthesized using allomaltol or maltol (B134687) as starting materials. nih.govbeilstein-journals.org These precursors are structurally similar to pyromeconic acid but contain additional methyl groups. Following synthetic procedures analogous to those used for pyromeconic acid, different karrikin derivatives can be obtained. nih.govresearchgate.net For example, KAR₃ and KAR₄ are synthesized from allomaltol and maltol, respectively. nih.govbeilstein-journals.org

The carbohydrate D-xylose serves as a starting material for the synthesis of certain karrikin analogues, such as KAR₂. nih.govresearchgate.net This approach highlights the versatility of using sugars, which are complex chiral molecules, as precursors in organic synthesis. Furthermore, isotopically labeled D-xylose has been used to prepare labeled karrikinolide, a crucial tool for studying the compound's metabolic fate and mechanism of action in biological systems. researchgate.net

The synthesis of 2H-furo[2,3-c]pyran-2-ones are inherently multi-step processes that involve the careful construction of the fused heterocyclic system. Besides the methods starting from pyromeconic acid and its analogues, other procedures have been developed. One such method involves an intramolecular Wittig reaction featuring a thioketone. wikipedia.org Another reported multi-step synthesis utilizes a copper(II)-catalyzed Wittig-lactonization to achieve the final ring closure. wikipedia.org These complex procedures allow for the precise assembly of the molecular architecture.

Table 2: Overview of Starting Materials and Corresponding Karrikin Products

| Starting Material | Corresponding Karrikin (KAR) Derivative |

|---|---|

| Pyromeconic Acid | KAR₁ nih.govresearchgate.net |

| D-Xylose | KAR₂ nih.govresearchgate.net |

| Allomaltol | KAR₃ nih.govbeilstein-journals.org |

Preparation of Analogues and Substituted Variants

The synthesis of analogues and substituted variants of 2H-furo[2,3-c]pyran-2-one is essential for structure-activity relationship studies. These studies help to identify the key structural features required for biological activity.

Alkyl-substituted analogues can be prepared in two primary ways: by using an appropriately substituted starting material in a total synthesis route or by direct modification of the synthesized 2H-furo[2,3-c]pyran-2-one core. nih.govbeilstein-journals.org For instance, using maltol instead of pyromeconic acid introduces a methyl group onto the pyran ring of the final product. nih.gov

Alternatively, direct alkylation can be performed on the karrikin backbone. A method for introducing an alkyl group at the C-7 position involves direct metalation with lithium bis(trimethylsilyl)amide (LiHMDS), followed by the addition of an alkyl halide. beilstein-journals.org This regioselective approach allows for the specific modification of the pyran ring, providing access to a range of C-7 substituted analogues for further study. beilstein-journals.org

Preparation of Derivatives with Modified Side Chains (e.g., 5-heptoxymethyl-3-methyl-2H-furo[2,3-c]pyran-2-one)

The synthesis of derivatives of the 3-methyl-2H-furo[2,3-c]pyran-2-one core, known as karrikins, often involves multi-step processes starting from carbohydrate precursors or other heterocyclic building blocks. researchgate.netunimelb.edu.au While a specific documented synthesis for 5-heptoxymethyl-3-methyl-2H-furo[2,3-c]pyran-2-one is not detailed in the provided research, a general methodology for creating such alkoxy side chains can be inferred from established organic synthesis principles.

A plausible route would begin with the synthesis of a precursor molecule, 5-hydroxymethyl-3-methyl-2H-furo[2,3-c]pyran-2-one. This intermediate could then undergo an etherification reaction. For instance, a Williamson ether synthesis would involve deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride) to form an alkoxide, which is then reacted with a heptyl halide (e.g., 1-bromoheptane) to yield the final 5-heptoxymethyl derivative. The general viability of substitutions at the C-5 position has been established, with research showing that bioactivity is often retained in analogues with C-5 modifications. researchgate.net

Strategies for Introducing Functional Groups

The introduction of functional groups onto the 2H-furo[2,3-c]pyran-2-one scaffold is a key strategy for modulating the biological activity and chemical properties of these molecules. Research into structure-activity relationships has provided insights into how substitutions at different positions on the fused ring system affect its function. researchgate.net

Key findings from these studies indicate:

C-3 Position: A methyl group at the C-3 position is often important for germination-promoting activity. researchgate.net

C-7 Position: Substitution at the C-7 position tends to reduce biological activity. researchgate.net

C-4 and C-5 Positions: Modifications at these positions are generally well-tolerated, with the resulting analogues largely retaining their bioactivity. researchgate.net

Beyond simple alkyl substitutions, more complex functional groups can be introduced using various synthetic reactions. For example, Vilsmeier formylation can be used to introduce a formyl group (-CHO), which can then serve as a handle for further chemical transformations. mdpi.com This aldehyde can be converted into other functional groups such as nitriles, tetrazoles, or hydrazones, allowing for the creation of a diverse library of derivatives. mdpi.com The choice of synthetic strategy depends on the desired functional group and its intended position on the heterocyclic core.

| Position of Substitution | General Effect on Germination-Promoting Activity | Reference |

|---|---|---|

| C-3 (Methyl) | Important for activity | researchgate.net |

| C-4 | Bioactivity mostly retained | researchgate.net |

| C-5 | Bioactivity mostly retained | researchgate.net |

| C-7 | Reduces activity | researchgate.net |

Novel Synthetic Routes and Cascade Annulation Reactions

Recent advances in organic synthesis have led to the development of novel and efficient routes for constructing furo[2,3-c]pyran-2-one and related heterocyclic systems. These methods often employ cascade or domino reactions, where multiple chemical bonds are formed in a single synthetic operation, leading to a rapid increase in molecular complexity.

Lewis Acid-Promoted Cascade Annulation of Alkynols and α-Ketoesters for Furo[2,3-b]pyran-2-ones

A novel cascade annulation reaction has been developed for the synthesis of Furo[2,3-b]pyran-2-ones, isomers of the [2,3-c] system. This method utilizes a dual activation process catalyzed by Ag(I) or a combination of Ag(I) and Au(I). The reaction proceeds between alkynols (specifically 5-hexyn-1-ol (B123273) systems) and α-ketoesters. The proposed mechanism involves the cycloisomerization of the alkynol to form a 6-endo-enol ether intermediate. This intermediate then undergoes annulation with the α-ketoester to construct the fused furo[2,3-b]pyran-2-one scaffold in good yields. The structures of the resulting products have been rigorously confirmed by single-crystal X-ray analysis.

Cyclization Reactions for Spiro[furo[3,2-c]pyran-2,5′-pyrimidine] derivatives

An electrocatalytic multicomponent transformation has been established for the synthesis of spiro[furo[3,2-c]pyran-2,5′-pyrimidine] derivatives. This method involves the cyclization of polyfunctional starting materials, such as 5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione. The reaction can proceed through the bromination of the starting compound followed by an O-nucleophilic attack to induce cyclization. Alternatively, an electrochemical approach using alcohols as solvents in an undivided cell with alkali metal halides present can selectively form the desired spiro compounds in high yields (73–82%). This electrocatalytic process represents a facile and efficient pathway to these complex spiro-annulated heterocyclic systems.

Silver(I) Ion-Mediated Ring-Closure for 2H-Furo[2,3-c]pyrazole Systems

A simple and efficient three-step synthetic route has been developed to access the 2H-furo[2,3-c]pyrazole ring system. This method employs a silver(I) ion-mediated 5-endo-dig cyclization as the key step. The synthesis begins with the iodination of commercially available 1-phenylpyrazol-3-ol. The resulting 4-iodo-1-phenyl-1H-pyrazol-3-ol then undergoes a Palladium-catalyzed Sonogashira coupling with terminal alkynes to produce 4-alkynyl-3-hydroxy-1-phenyl-1H-pyrazoles. In the final step, these hydroxyalkynyl substrates are treated with a base in DMF in the presence of a silver(I) catalyst, which mediates the ring-closure to form the desired 2H-furo[2,3-c]pyrazole core. The structures of the target compounds have been unequivocally confirmed through detailed NMR spectroscopy, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction analysis. mdpi.com

| Target System | Key Reaction Type | Catalyst/Reagent | Key Intermediates | Reference |

|---|---|---|---|---|

| Furo[2,3-b]pyran-2-ones | Cascade Annulation | Ag(I) or Ag(I)-Au(I) | 6-endo-enol ether | |

| Spiro[furo[3,2-c]pyran-2,5′-pyrimidine] | Electrocatalytic Cyclization | NBS/NaOAc or Electrocatalysis | Polyfunctional (aryl)(pyrimidinyl)(pyranyl)methanes | |

| 2H-Furo[2,3-c]pyrazole | Silver-mediated Ring Closure | Silver(I) ion | 4-alkynyl-3-hydroxy-1H-pyrazoles | mdpi.com |

Reactivity and Transformations

The 2H-pyran-2-one ring system, including its fused derivatives like 2H-furo[2,3-c]pyran-2-one, exhibits a distinct reactivity pattern. The presence of the lactone (cyclic ester) functionality and conjugated double bonds makes the ring susceptible to nucleophilic attack. The pyran-2-one ring contains three primary electrophilic centers at positions C-2, C-4, and C-6. Nucleophilic attack at these sites often leads to ring-opening reactions, which can be followed by rearrangements and recyclizations to form new heterocyclic or carbocyclic systems.

For instance, the reaction of substituted 2H-furo[3,2-b]pyran-2-ones with various nitrogen-containing nucleophiles has been investigated. beilstein-journals.org The outcome of the reaction depends significantly on the nature of the nucleophile:

Aliphatic amines: Condensation with aliphatic amines typically leads to the formation of 2H-furo[3,2-b]pyran-2,7(3H)-diones that bear an exocyclic enamine moiety. beilstein-journals.org

Dinucleophiles (e.g., hydrazines): Interaction with dinucleophiles can result in a recyclization process that involves the opening of the furan (B31954) ring, ultimately leading to the formation of substituted pyrazol-3-ones. beilstein-journals.org

These transformations highlight the utility of the furo-pyranone scaffold as a versatile building block in heterocyclic chemistry, allowing for its conversion into a variety of other ring systems through carefully chosen reaction partners and conditions.

Reactions with Nitrogen-Containing Nucleophiles

The interaction of furo[2,3-c]pyran-2-ones with nitrogen-containing nucleophiles is a versatile method for the synthesis of a diverse range of heterocyclic compounds. The course of the reaction is highly dependent on the nature of the nitrogen nucleophile employed.

The reaction of aroyl-substituted 2H-furo[3,2-b]pyran-2-ones with aliphatic amines has been shown to yield 2H-furo[3,2-b]pyran-2,7(3H)-diones that feature an exocyclic enamine moiety. clockss.orgbeilstein-journals.org This condensation reaction typically occurs under reflux in acetic acid. The nucleophilicity of the amine is a critical factor; active aliphatic amines are effective in this transformation, whereas less nucleophilic aromatic amines, such as various anilines, fail to produce the desired enamines, often resulting in complex product mixtures. clockss.orgnih.gov Furthermore, the presence of electron-donating groups on the aroyl substituent of the furanone can deactivate the carbonyl group, hindering the reaction. beilstein-journals.org

The proposed mechanism for enamine formation involves an initial acid-catalyzed addition of the amine to the aroyl carbonyl group, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of the stable exocyclic enamine. beilstein-journals.org

Table 1: Synthesis of Exocyclic Enamines from 2H-Furo[3,2-b]pyran-2-one Derivatives

| Entry | Furanone Reactant | Amine Nucleophile | Product | Yield (%) |

| 1 | 1a | 2a | 4a | 62 |

| 2 | 1a | Various aliphatic amines | Corresponding enamines | - |

| 3 | Furanone with electron-donating group | Aliphatic amine | Stable salt (no enamine) | 90 |

| 4 | 1a | Anilines | Complex mixture | - |

Data derived from studies on 2H-furo[3,2-b]pyran-2-one systems.

When 2H-furo[3,2-b]pyran-2-ones are treated with dinucleophiles such as hydrazines and hydroxylamine (B1172632), the reaction proceeds beyond the initial condensation and results in recyclization to form new heterocyclic systems. clockss.orgbeilstein-journals.org This process is a powerful tool for the synthesis of substituted pyrazol-3-ones and isoxazolones containing an allomaltol fragment. clockss.orgbeilstein-journals.org

The reaction with various hydrazine (B178648) derivatives in refluxing acetic acid leads to the formation of pyrazol-3-ones. clockss.org Unlike the enamine synthesis, this recyclization is not significantly affected by the electronic nature of the substituents on the aromatic fragment of the starting furanone. clockss.org However, the reaction has been noted to be unsuccessful with certain aliphatic hydrazines like methylhydrazine and tert-butylhydrazine, which lead to complex mixtures. clockss.org

A similar recyclization occurs when hydroxylamine hydrochloride is used as the nucleophile, affording the corresponding isoxazolone. beilstein-journals.org The proposed mechanism for these recyclizations involves the initial formation of an enehydrazine or enoxime, followed by a nucleophilic attack of the second heteroatom of the nucleophile on the lactone carbonyl. This leads to the opening of the furanone ring and subsequent cyclization to the final pyrazolone (B3327878) or isoxazolone product. beilstein-journals.org

Table 2: Synthesis of Pyrazolones and Isoxazolones via Recyclization

| Entry | Furanone Reactant | Nucleophile | Product |

| 1 | 1 | Hydrazine derivatives | Pyrazol-3-ones (10) |

| 2 | 1c | Hydroxylamine hydrochloride | Isoxazolone (11) |

Data derived from studies on 2H-furo[3,2-b]pyran-2-one systems.

The pyran-2-one ring is susceptible to nucleophilic attack which can lead to ring opening and subsequent rearrangements. clockss.org These transformations are a common feature of the reactions of 2H-pyran-2-ones with various nucleophiles. clockss.org In the case of reactions with dinucleophiles like hydrazines and hydroxylamine, the initial nucleophilic attack on the lactone carbonyl is a key step that initiates the ring-opening of the furanone moiety. beilstein-journals.org This ring-opened intermediate is then poised to undergo intramolecular cyclization to form a new heterocyclic ring.

The general process of reacting substituted furan-2(5H)-ones with nitrogen-containing reagents often involves the opening of the furanone ring, which can be followed by cyclization to a pyrrolone moiety. beilstein-journals.orgnih.gov While specific examples of ring-opening and rearrangements for 2H-furo[2,3-c]pyran-2-one without subsequent recyclization are not detailed in the provided context, it is a fundamental reaction pathway for this class of compounds.

Transformations with Carbon Nucleophiles

The reaction of 2H-pyran-2-ones with carbon nucleophiles represents a valuable method for the formation of new carbon-carbon bonds. The electrophilic nature of the pyran-2-one ring system allows for attack at multiple sites, primarily the C2, C4, and C6 positions. clockss.org

Grignard reagents are potent carbon nucleophiles that can react with 2H-pyran-2-ones. These reactions can proceed via conjugate addition. For instance, the catalytic asymmetric conjugate addition of alkyl Grignard reagents to 2H-pyran-2-one has been developed as an efficient method for the enantioselective synthesis of lactones. acs.org

Organocuprates, also known as Gilman reagents, are another class of carbon nucleophiles that are particularly useful for conjugate addition reactions with α,β-unsaturated carbonyl compounds. masterorganicchemistry.comyoutube.com While Grignard reagents can sometimes lead to a mixture of 1,2- and 1,4-addition products, organocuprates generally exhibit a high preference for 1,4-addition. masterorganicchemistry.comyoutube.com This selectivity makes them valuable reagents for the controlled addition of carbon nucleophiles to the pyran-2-one system, which can be viewed as a cyclic α,β-unsaturated ester.

Biological Activities and Mechanisms of Action

Seed Germination Stimulant Activity (Karrikins)

Karrikins, including 2H-Furo[2,3-c]pyran-2-one derivatives, are potent regulators of seed germination and early seedling development. frontiersin.org Their discovery has provided significant insight into the ecological adaptations of plants in fire-prone environments.

Promotion of Germination in Diverse Plant Species

The primary active compound in smoke, 3-methyl-2H-furo[2,3-c]pyran-2-one (also known as karrikinolide or KAR1), effectively promotes seed germination in a wide array of plant species. acs.orgnih.gov This includes species from fire-prone regions as well as agricultural and horticultural crops. acs.orgresearchgate.net For instance, KAR1 has been shown to stimulate germination in species such as Lactuca sativa (lettuce), Emmenanthe penduliflora, and Solanum orbiculatum. acs.org Its activity is observed at very low concentrations, often in the nanomolar range. acs.org The responsiveness to karrikins is not limited to species from ecosystems with regular fire events; the model plant Arabidopsis thaliana, which is not typically exposed to fire, also shows a strong germination response to these compounds. nih.govcurtin.edu.au This suggests a broader, more fundamental role for karrikin signaling in the plant kingdom. nih.govcurtin.edu.au

The following table summarizes the germination-promoting effects of 2H-Furo[2,3-c]pyran-2-one derivatives on various plant species as documented in research findings.

| Plant Species | Compound | Observed Effect |

| Lactuca sativa L. cv. Grand Rapids | 3-methyl-2H-furo[2,3-c]pyran-2-one | Significant increase in germination |

| Emmenanthe penduliflora Benth. | 3-methyl-2H-furo[2,3-c]pyran-2-one | Potent germination stimulant |

| Solanum orbiculatum Poir. | 3-methyl-2H-furo[2,3-c]pyran-2-one | High germination promotion |

| Arabidopsis thaliana | Karrikins (KAR1) | Triggers germination of dormant seeds |

| Avena fatua L. | 3-methyl-2H-furo[2,3-c]pyran-2-one | Stimulates seedling emergence |

| Arctotheca calendula (L.) Levyns | 3-methyl-2H-furo[2,3-c]pyran-2-one | Stimulates seedling emergence |

| Brassica tournefortii Gouan | 3-methyl-2H-furo[2,3-c]pyran-2-one | Stimulates seedling emergence |

| Raphanus raphanistrum L. | 3-methyl-2H-furo[2,3-c]pyran-2-one | Stimulates seedling emergence |

Influence on Seed Dormancy

A key aspect of karrikin activity is their ability to break seed dormancy. frontiersin.org In many species, seeds can remain dormant in the soil for extended periods until favorable conditions for germination arise. wikipedia.org Karrikins act as a powerful external cue, signaling the occurrence of a fire and the subsequent creation of a suitable environment for growth. wikipedia.org They are particularly effective in breaking the primary dormancy of seeds, as demonstrated in Arabidopsis thaliana. nih.govmdpi.com The degree of stimulation by karrikins can be influenced by the depth of seed dormancy and natural variations within a species. nih.gov

Comparison with Smoke Water and Other Germination Promoters

The discovery of 3-methyl-2H-furo[2,3-c]pyran-2-one as the active compound in smoke provided a scientific basis for the long-observed phenomenon of smoke-water stimulating germination. acs.orgipps.org While crude smoke-water contains a mixture of compounds, the purified butenolide often exhibits greater and more consistent germination-promoting activity. researchgate.net In laboratory and field studies with agricultural weeds, the synthesized butenolide consistently outperformed smoke water in stimulating germination. researchgate.net When compared to other known germination promoters like gibberellins, 3-methyl-2H-furo[2,3-c]pyran-2-one can be more effective at triggering the germination of dormant seeds at similar concentrations. nih.gov However, other promoters like potassium nitrate (B79036) (KNO3) have also been shown to be effective dormancy-breaking agents. nih.govscispace.com

Underlying Molecular Mechanisms (Still Under Investigation)

The molecular mechanism of karrikin action is an active area of research. It is understood that the perception of karrikins in Arabidopsis requires an α/β-hydrolase protein called KARRIKIN-INSENSITIVE 2 (KAI2). wikipedia.orgfrontiersin.org Upon binding with a karrikin molecule, the KAI2 protein is thought to interact with the F-box protein MORE AXILLARY GROWTH 2 (MAX2), which is a component of an SCF E3 ubiquitin ligase complex. frontiersin.orgresearchgate.net This complex then targets repressor proteins for degradation, leading to the expression of genes that promote germination. frontiersin.org While the precise endogenous signaling molecule that KAI2 perceives is not yet known, karrikins are believed to mimic this natural ligand. semanticscholar.org The signaling pathway shows some overlap with that of strigolactones, another class of plant hormones. wikipedia.orgfrontiersin.org

Structure-Activity Relationship (SAR) Studies of Karrikins

Structure-activity relationship (SAR) studies have been conducted to understand which parts of the karrikin molecule are essential for its biological activity. acs.orgnih.gov These studies involve synthesizing various analogues of the parent compound, 3-methyl-2H-furo[2,3-c]pyran-2-one (KAR1), and testing their germination-promoting effects.

Research has shown that the methyl group at the C-3 position is important for the germination-promoting activity of KAR1. acs.orgresearchgate.net Modifications at the C-4 or C-5 positions are generally well-tolerated, with analogues substituted at these positions retaining significant bioactivity. acs.orgresearchgate.net In contrast, substitution at the C-7 position tends to reduce the compound's activity. acs.orgresearchgate.net More specifically, modifications at the C-5 position are preferred for maintaining high bioactivity. acs.orgnih.gov These findings are crucial for the design of synthetic analogues with potentially enhanced activity or for use as probes to further investigate the molecular mechanisms of karrikin signaling.

The table below summarizes the general findings from SAR studies on karrikin analogues.

| Position of Modification | General Effect on Bioactivity |

| C-3 | Methyl group is important; modifications can reduce activity. |

| C-4 | Modifications are generally tolerated, with bioactivity largely retained. |

| C-5 | Modifications are well-tolerated and this position is preferred for retaining high bioactivity. |

| C-7 | Modifications tend to reduce germination-promoting activity. |

Importance of Substituents at C-3, C-4, C-5, and C-7 Positions

Research into the structure-activity relationship of 2H-furo[2,3-c]pyran-2-one derivatives has revealed that the nature and position of substituents on the core structure are critical determinants of their biological activity, particularly in seed germination.

The C-3 position is of paramount importance. The presence of a methyl group at this position, as seen in the highly active compound 3-methyl-2H-furo[2,3-c]pyran-2-one (KAR1), is crucial for its germination-promoting effects. researchgate.net Comparative studies have demonstrated a significant reduction in germination rates when this methyl group is absent. For instance, the non-methylated analogue showed a 3.5-fold decrease in the germination of Lactuca sativa (lettuce) seeds. researchgate.net

In contrast to the C-3 position, substitutions at the C-4 and C-5 positions are generally well-tolerated, with analogues often retaining substantial bioactivity. researchgate.net Modifications at the C-5 position are particularly favored for retaining high levels of biological activity. researchgate.net For example, the 3,5-dimethyl analogue has been identified as a significant contributor to the germination-promoting activity of smoke extracts. researchgate.net

Conversely, substitution at the C-7 position has been shown to reduce the compound's activity. researchgate.net This suggests that this position is sensitive to modification and that an unsubstituted C-7 is preferred for optimal interaction with its biological target.

Identification of Key Structural Features for Bioactivity

The bioactivity of the 2H-furo[2,3-c]pyran-2-one scaffold is fundamentally dependent on its core fused-ring structure. This consists of a pyran ring fused to a butenolide (a type of furanone) ring. wikipedia.org Both of these ring systems are considered essential for the compound's biological functions.

Other Reported Biological Activities

Beyond their well-documented role in seed germination, derivatives of 2H-furo[2,3-c]pyran-2-one have demonstrated a spectrum of other biological activities, highlighting their potential for broader applications in agriculture and pest management.

Antifungal Properties

Certain derivatives of the furo[2,3-c]pyran-2-one scaffold have exhibited notable antifungal activity. A study on the related compound 2H-Furo[2,3-H]-1-benzopyran-2-one demonstrated significant inhibitory effects against various species of the fungus Aspergillus, which are common seed-borne pathogens in crops like maize. mdpi.com The compound was effective at concentrations ranging from 100 to 900 ppm, showcasing its potential as a fungicidal agent. mdpi.com Another study identified α-pyrone derivatives from the endophytic fungus Pestalotiopsis fici that showed antifungal activity against the plant pathogen Gibberella zeae. echemi.com

Antifungal Activity of 2H-Furo[2,3-H]-1-benzopyran-2-one against Aspergillus Species

| Fungal Species | Minimum Inhibitory Concentration (MIC) for Complete Inhibition (ppm) |

|---|---|

| Aspergillus flavus | 100 |

| Aspergillus niger | 500 |

| Aspergillus fumigatus | 600 |

| Aspergillus flavus oryzae | 700 |

| Aspergillus flavus columnaris | 700 |

| Aspergillus ochraceous | 900 |

| Aspergillus flavipes | 900 |

Data sourced from a study on the in vitro evaluation of the antifungal activity of 2H-Furo[2,3-H]-1-benzopyran-2-one. mdpi.com

Insecticidal Properties

While the insecticidal properties of 2H-Furo[2,3-c]pyran-2-one are mentioned in some literature, specific, detailed studies quantifying this activity are not as readily available as for its other biological effects. biosynth.com However, the broader class of pyran-2-one derivatives has been investigated for insecticidal activity. For instance, certain 4-hydroxy-2H-1-benzopyran-2-one derivatives have been synthesized and evaluated for their effects against insects. nih.gov Further research is required to isolate and characterize the specific insecticidal activity of 2H-Furo[2,3-c]pyran-2-one and its close analogues.

Herbicidal Properties

Derivatives of 2H-pyran-2-one have also been identified as having potential herbicidal activity. In one study, α-pyrone derivatives isolated from the endophytic fungus Alternaria brassicicola demonstrated significant inhibitory effects on the seed germination of several monocotyledonous weeds. researchgate.net At a concentration of 100 μg/mL, two enantiomeric compounds significantly inhibited the germination of Echinochloa crusgalli and Setaria viridis, with inhibitory ratios comparable to the commercial herbicide glyphosate. researchgate.net

Herbicidal Activity of α-Pyrone Derivatives against Monocotyledonous Weeds

| Compound | Weed Species | Inhibitory Ratio (%) at 100 μg/mL |

|---|---|---|

| Compound 1a | Echinochloa crusgalli | 68.6 ± 6.4 |

| Setaria viridis | 75.3 ± 5.9 | |

| Compound 1b | Echinochloa crusgalli | 72.1 ± 7.2 |

| Setaria viridis | 84.2 ± 5.1 |

Data from a study on new α-pyrone derivatives with herbicidal activity from the fungus Alternaria brassicicola. researchgate.net

Role as a Plant Growth Regulator

The most extensively studied biological role of 2H-Furo[2,3-c]pyran-2-one is as a plant growth regulator, a function that extends beyond simple seed germination. wikipedia.org This family of compounds, the karrikins, can influence various aspects of plant development, including seedling establishment and photomorphogenesis, leading to shorter hypocotyls and larger cotyledons in some species. frontiersin.org

The mechanism of action often involves interaction with plant hormone signaling pathways. For example, the germination-promoting effect of karrikins in Arabidopsis has been shown to require gibberellic acid synthesis. biosynth.com They can also interact with abscisic acid signaling pathways, which are typically involved in maintaining seed dormancy. frontiersin.org This ability to modulate key hormonal pathways underscores their significance as regulators of plant growth and development, with potential applications in agriculture to enhance crop performance, particularly under suboptimal conditions. researchgate.net

Effects on Plant Development and Adaptation to Abiotic Stresses

The influence of the 2H-furo[2,3-c]pyran-2-one family, known as karrikins, extends beyond seed germination to encompass broader aspects of plant development and resilience. The signaling pathway initiated by these compounds, mediated by the KAI2 receptor, plays a crucial role in seedling photomorphogenesis, leading to reduced hypocotyl elongation and increased cotyledon expansion in response to light.

Influence on Rhizosphere Symbiosis with Arbuscular Mycorrhizal Fungi

A critical aspect of plant nutrient uptake and soil health is the symbiotic relationship with arbuscular mycorrhizal fungi (AMF). Recent studies have revealed an unexpected and vital role for the karrikin signaling pathway in establishing this symbiosis. The perception of karrikins is handled by an intracellular receptor complex involving an α/β-hydrolase called KARRIKIN INSENSITIVE2 (KAI2).

Research in rice has shown that this KAI2-dependent signaling pathway is essential for the plant to recognize and respond to AMF in the soil. Mutants lacking a functional KAI2 gene (specifically, the DWARF 14 LIKE gene in rice) are unable to form a successful symbiotic relationship, showing no physical contact or the typical transcriptional responses to fungal signals. This indicates that the signaling mechanism first associated with smoke compounds is also a fundamental pathway for one of the most important symbiotic relationships in terrestrial ecosystems, linking plant development with microbial interactions in the rhizosphere.

Evaluation in Medicinal Chemistry Contexts

Studies on Cancer Cell Lines (Effectiveness and Ineffectiveness)

The evaluation of 2H-furo[2,3-c]pyran-2-one in the context of cancer therapy has yielded specific results. Direct testing of the compound has shown it to be ineffective against human tumor cell lines. However, research into related structures containing the pyranone or furanone core has shown a range of cytotoxic activities.

For instance, various derivatives of pyrano[3,2-c]pyridine have demonstrated antiproliferative effects against human colon carcinoma (HCT-116), hepatic carcinoma (HepG-2), and breast carcinoma (MCF-7) cell lines. Similarly, a 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one derivative was found to inhibit cell proliferation and induce apoptosis in human ovarian carcinoma cells (OVCAR-3). Other studies on novel pyrrolo[2,3-d]pyrimidine derivatives have shown potent cytotoxic activity against prostate (PC3), breast (MCF-7), and lung (A549) cancer cell lines. These findings suggest that while the parent 2H-furo[2,3-c]pyran-2-one may be inactive, its core structure is a viable scaffold for developing potentially effective anticancer agents.

Below is a table summarizing the cytotoxic effects of various related derivatives on different cancer cell lines.

| Compound Class | Cancer Cell Line | Effect |

| Pyrano[3,2-c]pyridine derivatives | HCT-116 (Colon), HepG-2 (Hepatic), MCF-7 (Breast) | Antiproliferative activity |

| 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one | OVCAR-3 (Ovarian) | Inhibition of cell proliferation, induction of apoptosis |

| Pyrrolo[2,3-d]pyrimidine derivatives | PC3 (Prostate), MCF-7 (Breast), A549 (Lung) | Potent cytotoxic activity |

| Thieno[2,3-c]pyrazole derivative | Various human cancer cell lines | Potent and selective cytotoxic effects |

Cytotoxic and Genotoxic Effects of Derivatives

Investigations into the broader safety profile of related compounds have explored the cytotoxic and genotoxic effects of 4H-furo[3,2-c]pyran-4-one derivatives. These studies, conducted on human lymphocyte cultures, utilized a battery of tests including Sister Chromatid Exchange (SCE), micronucleus (MN), mitotic index (MI), and replication index (RI) to screen for potential genetic damage.

The results from these toxicological screenings indicated that at high concentrations, these derivatives can induce the frequencies of these genotoxic markers. This suggests that certain derivatives of the furo[3,2-c]pyran-4-one scaffold possess potential cytotoxic and genotoxic properties. Such findings are critical in the early stages of drug development to identify compounds that may pose a risk of causing genetic mutations or other toxic effects.

Neuroprotective Potential of Related Butenolides

A promising area of research for compounds related to 2H-furo[2,3-c]pyran-2-one is in the field of neuroprotection. Studies have shown that smoke-derived butenolides, including karrikins, can exert neuroprotective effects. One of the key mechanisms identified is the inhibition of enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). The inhibition of these enzymes is a therapeutic strategy for managing neurodegenerative conditions like Parkinson's and Alzheimer's disease, as well as depressive disorders.

Further research into other butenolides isolated from marine-derived fungi has revealed additional mechanisms. For example, certain open-ring butenolides have demonstrated anti-neuroinflammatory activity by inhibiting the production of tumor necrosis factor-alpha (TNF-α) in microglia cells. Other studies have shown that butenolides can exert neuroprotective effects by activating the TrkB neurotrophin receptor, which is the high-affinity receptor for Brain-Derived Neurotrophic Factor (BDNF), a key player in neuronal survival and maintenance.

The table below summarizes the observed neuroprotective activities and associated mechanisms of action for related butenolides.

| Compound/Class | Observed Activity | Mechanism of Action | Potential Application |

| Smoke-derived Karrikinolide | Neuroprotection | Inhibition of Monoamine Oxidase (MAO-A, MAO-B) and Acetylcholinesterase (AChE) | Depressive disorders, Alzheimer's disease, Parkinson's disease |

| Marine-derived Butenolides | Neuroprotection | Activation of TrkB neurotrophin receptor | Neurodegenerative diseases |

| Open-ring Butenolides (from Aspergillus terreus) | Anti-neuroinflammatory | Inhibition of TNF-α production in microglia | Neurodegenerative diseases |

Antiplatelet and Anti-allergic Activities of Furo[2,3-c]pyrazole Systems

Research into the biological activities of pyrazole (B372694) derivatives has uncovered their potential as modulators of platelet and allergic responses. Certain compounds within this class have demonstrated significant antiplatelet and antioxidant activities, which are crucial in thrombosis and inflammatory conditions.

A study investigating a series of newly synthesized pyrazole derivatives identified three compounds—4a, 4f, and 4g—as having noteworthy antioxidant and antiplatelet aggregation properties. mdpi.com These compounds were found to effectively inhibit the production of reactive oxygen species (ROS) and aggregation in human platelets stimulated by thrombin. mdpi.com

The inhibitory effects of these compounds on platelet function were quantified, revealing their potency. Specifically, the compounds demonstrated a strong ability to inhibit superoxide (B77818) anion formation and lipid peroxidation in human platelets that were stimulated by thrombin. mdpi.com The half-maximal inhibitory concentration (IC50) values further elucidated the efficacy of these derivatives in mediating platelet activity.

The antiplatelet mechanism of these pyrazole derivatives is linked to their antioxidant properties. mdpi.com By scavenging free radicals and reducing oxidative stress, these compounds can interfere with the signaling pathways that lead to platelet activation and aggregation. The activity of NADPH oxidase, a major source of ROS in cells, was also shown to be inhibited by these molecules, correlating with the observed reduction in superoxide anion production and lipid peroxidation. mdpi.com

Table 1: Inhibitory Activity of Furo[2,3-c]pyrazole Derivatives on Human Platelets

| Compound | Superoxide Anion Formation IC50 (µM) | Lipid Peroxidation IC50 (µM) | NADPH Oxidase Activity IC50 (µM) |

| 4a | 8.9 ± 0.5 | 9.1 ± 0.6 | 10.2 ± 0.8 |

| 4f | 10.1 ± 0.7 | 10.5 ± 0.9 | 11.3 ± 1.0 |

| 4g | 10.8 ± 0.9 | 11.2 ± 1.1 | 12.1 ± 1.2 |

| Data sourced from research on the mechanism of action of three pyrazole derivatives in human platelets and endothelial cells. mdpi.com |

While the primary focus of this research was on antiplatelet activity, the underlying antioxidant and anti-inflammatory mechanisms suggest a potential for anti-allergic activities, as allergic reactions often involve inflammatory pathways and oxidative stress. However, direct investigation into the anti-allergic effects of these specific Furo[2,3-c]pyrazole systems is an area requiring further research.

Analytical and Spectroscopic Characterization

Spectroscopic Methods for Identification and Structure Elucidation

The characterization of 2H-Furo[2,3-c]pyran-2-one is accomplished through a suite of spectroscopic methods. Each technique provides unique insights into the molecule's chemical structure, confirming the presence of the fused furo-pyranone core and its specific arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. While detailed spectral assignments for the unsubstituted 2H-Furo[2,3-c]pyran-2-one are not extensively published, the characterization of its derivatives and related furo[2,3-c] systems provides a strong basis for expected chemical shifts. researchgate.net

For the related 3-methyl-2H-furo[2,3-c]pyran-2-one (KAR1), NMR was instrumental in its initial identification. researchgate.net In general, for the furo[c]pyranone skeleton, protons in the furan (B31954) and pyran rings are expected to resonate in the aromatic/vinylic region of the ¹H NMR spectrum. For instance, in similar 2H-furo[3,2-b]pyran-2-one systems, protons of the pyranone fragment are observed in the region of δ 5.98–6.62 ppm. beilstein-journals.orgnih.gov

The ¹³C NMR spectrum provides direct information about the carbon skeleton. The carbonyl carbon of the lactone ring is expected to be the most downfield signal, typically above 160 ppm. Carbons involved in C=C double bonds or attached to oxygen atoms will resonate in the approximate range of δ 95–165 ppm. For example, in the related 2H-furo[2,3-c]pyrazole ring system, carbon signals are observed in regions of δ 94.5–96.8 ppm (C-4), δ 115.0–116.3 ppm (C-3), and δ 156.1–163.8 ppm (C-5). nih.gov

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish proton-proton and proton-carbon correlations, respectively, confirming the final structure.

Table 1: Predicted NMR Chemical Shift Regions for 2H-Furo[2,3-c]pyran-2-one

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Vinylic Protons (Pyran Ring) | ~ 6.0 - 7.5 |

| ¹H | Vinylic Protons (Furan Ring) | ~ 6.5 - 8.0 |

| ¹³C | C=O (Lactone) | > 160 |

Gas Chromatography–Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate volatile compounds and identify them based on their mass-to-charge ratio (m/z) and fragmentation patterns. GC-MS has been extensively used to identify and quantify 2H-Furo[2,3-c]pyran-2-one and its alkyl-substituted analogues in smoke water extracts. nih.gov

Upon entering the mass spectrometer, the molecule is ionized, typically by electron impact (EI), forming a molecular ion (M⁺•). The molecular ion for 2H-Furo[2,3-c]pyran-2-one (C₇H₄O₃) would have an m/z value corresponding to its molecular weight of approximately 136. This energetically unstable molecular ion then undergoes fragmentation, breaking into smaller, characteristic charged fragments.

A primary fragmentation pathway for lactones involves the loss of carbon monoxide (CO, 28 Da). For 2H-Furo[2,3-c]pyran-2-one, a prominent fragment ion resulting from the loss of CO from the pyranone ring would be expected. The mass spectrum of the simpler, related compound 2H-pyran-2-one shows a base peak corresponding to the loss of CO. nist.gov Further fragmentation would involve cleavages of the furan and pyran rings.

Table 2: Expected Key Ions in the Mass Spectrum of 2H-Furo[2,3-c]pyran-2-one

| m/z Value | Proposed Identity | Notes |

|---|---|---|

| 136 | [C₇H₄O₃]⁺• | Molecular Ion (M⁺•) |

| 108 | [M - CO]⁺• | Loss of carbon monoxide from the lactone |

| 80 | [M - 2CO]⁺• | Subsequent loss of a second CO molecule |

High-Performance Liquid Chromatography (HPLC) is the primary method for the purification, separation, and quantification of 2H-Furo[2,3-c]pyran-2-one from complex matrices. nih.gov Due to the compound's presence in intricate mixtures like smoke water, HPLC provides the necessary resolution to isolate it from other components. nih.gov

Reverse-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (typically a methanol/water or acetonitrile/water gradient), is commonly employed. The separation is based on the differential partitioning of the analyte between the two phases.

For enhanced sensitivity and specificity, HPLC is often coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). These hyphenated techniques allow for the precise quantification of 2H-Furo[2,3-c]pyran-2-one at very low concentrations, which is crucial for studying its biological activity. researchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of 2H-Furo[2,3-c]pyran-2-one is expected to be dominated by a strong absorption band characteristic of the lactone carbonyl (C=O) group. This C=O stretching vibration in a six-membered, unsaturated lactone (δ-lactone) typically appears in the region of 1720–1780 cm⁻¹. For example, IR spectra of related pyrano-[2,3-c]-pyrazole derivatives show a characteristic C=O absorption band at 1676 cm⁻¹. scielo.org.mx Other significant absorptions would include C=C stretching vibrations for the double bonds in the fused rings (around 1600–1680 cm⁻¹) and C–O stretching vibrations for the ether linkage in the furan ring and the ester linkage in the lactone (around 1000–1300 cm⁻¹).

Table 3: Predicted Characteristic IR Absorption Bands for 2H-Furo[2,3-c]pyran-2-one

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O Stretch | Unsaturated δ-Lactone | 1720 - 1780 |

| C=C Stretch | Aromatic/Vinylic | 1600 - 1680 |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for compounds with conjugated π-electron systems.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. This technique is critical for confirming the identity of a newly synthesized or isolated compound.

For 2H-Furo[2,3-c]pyran-2-one, the molecular formula is C₇H₄O₃. HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. The calculated monoisotopic mass for C₇H₄O₃ is 136.016044 Da. nih.gov An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the compound's elemental formula. This technique has been used to confirm the structures of various related furo-pyranone derivatives. beilstein-journals.orgnih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2H-Furo[2,3-c]pyran-2-one |

| 3-methyl-2H-furo[2,3-c]pyran-2-one |

| 2H-furo[3,2-b]pyran-2-one |

| 2H-furo[2,3-c]pyrazole |

| 2H-pyran-2-one |

| pyrano-[2,3-c]-pyrazole |

X-ray Diffraction Analysis for Structural Confirmation

This analysis confirms the fused bicyclic structure consisting of a pyran and a butenolide ring. mdpi.com The KAR₁ ligand sits (B43327) in a largely hydrophobic pocket at the entrance to the active site of the KAI2 protein. nih.govpnas.org The butenolide ring of KAR₁ is a key feature for its biological activity. mdpi.com The structural data obtained from the KAI2-KAR₁ complex provides the definitive confirmation of the karrikin molecular framework. Other karrikins, including KAR₂, can be readily superimposed onto the KAR₁ structure without steric clashes, indicating a conserved binding mode. nih.gov

Table 1: Crystallographic Data for KAR₁ in Complex with KAI2 Receptor

| Parameter | Value |

|---|---|

| PDB ID | 4JYM |

| Resolution | 1.35 Å |

| Method | X-ray Diffraction |

| Ligand | Karrikin 1 (KAR₁) |

This data represents the structure of the ligand as bound within the protein receptor.

Quantification Methodologies

Accurate quantification of karrikins is challenging due to their presence at very low concentrations in complex biological and environmental samples, such as plant tissues and smoke water. researchgate.net

A highly sensitive, specific, and rapid method for quantifying karrikins has been developed using Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). nih.govpnas.orgresearchgate.netresearchgate.net This technique is the premier analytical tool for the determination of karrikins, including KAR₁ and KAR₂, in minute amounts of plant material (< 20 mg fresh weight) and in artificial smoke water preparations. researchgate.netresearchgate.net

The methodology typically involves an optimized extraction protocol followed by a single-step sample purification using solid-phase extraction (SPE). researchgate.net The purified extract is then analyzed by UHPLC-MS/MS. Quantification is often performed using a stable isotope dilution method (SIDM), which employs synthesized, deuterium-labeled versions of the target karrikins as internal standards to ensure high accuracy and precision. researchgate.net The use of UHPLC-MS/MS allows for the simultaneous targeted profiling of multiple karrikins within a single sample. researchgate.net This analytical approach is crucial for understanding the roles of karrikins in plant growth and development. researchgate.net

In quantitative analysis, particularly for complex samples, two primary calibration strategies are employed: the standard dilution method (SDM) and the standard addition method (SAM). nih.govresearchgate.netresearchgate.net

The Standard Dilution Method involves creating a calibration curve from a series of standard solutions of known concentrations. The instrument's response to these standards is plotted against their concentrations, and the concentration of the analyte in the unknown sample is determined by comparing its response to this curve. While straightforward, this method can be inaccurate when the sample matrix (everything in the sample other than the analyte) interferes with the analyte's signal, an issue known as the "matrix effect."

The Standard Addition Method is specifically designed to overcome matrix effects. pnas.orgresearchgate.net This technique involves adding known amounts of the analyte standard directly to aliquots of the sample itself. researchgate.net The instrument response is measured for the original sample and for the "spiked" samples. By plotting the change in signal against the concentration of the added standard, the initial concentration of the analyte in the sample can be determined by extrapolation. Due to the complex nature of matrices like smoke water, the standard addition method has been shown to be a more reliable approach for the absolute quantification of karrikins. nih.govresearchgate.net

Table 2: Comparison of Quantification Methodologies for Karrikins

| Method | Principle | Advantages | Disadvantages | Best For |

|---|---|---|---|---|

| Standard Dilution (SDM) | Compares sample response to a calibration curve made from pure standards. | Simple and fast for clean samples. | Prone to inaccuracies from matrix effects. | Simple, well-defined sample matrices. |

| Standard Addition (SAM) | Standard is added directly to the sample to create a calibration curve within the sample matrix. | Compensates for matrix effects, providing higher accuracy for complex samples. researchgate.net | More laborious and time-consuming as each sample requires multiple analyses. | Complex matrices like smoke water or plant extracts. nih.govresearchgate.net |

Applications and Future Research Directions

Agricultural and Horticultural Applications

The potent biological activity of 2H-furo[2,3-c]pyran-2-one derivatives at very low concentrations makes them valuable tools in agriculture and horticulture for enhancing plant growth and productivity. researchgate.net

Research has extensively documented the stimulatory role of 3-methyl-2H-furo[2,3-c]pyran-2-one on seed germination and subsequent seedling development. cambridge.orgcambridge.org Using this compound as a seed priming agent offers a practical method for its application in large-scale crop production, overcoming the limitations of continuous presence during germination. cambridge.orgcambridge.org

| Treatment | Radicle Emergence (after 36h) | Seedling Vigor Index | Performance Under Stress |

|---|---|---|---|

| Unprimed Control | Lower | Base Level | Standard |

| Water-Primed | 12% | Increased | Improved |

| Butenolide-Primed | 22% | Significantly Increased | Significantly Improved |

The germination-stimulating properties of 2H-furo[2,3-c]pyran-2-one extend to parasitic weeds. Research has shown that the butenolide can substitute for strigolactones in stimulating the germination of parasitic species such as Striga and Orobanche. researchgate.net This finding opens up potential strategies for broad-acre weed control. By applying the compound to fields before crop sowing, it could induce "suicidal germination" of the weed seeds in the absence of a host, thereby reducing the weed seed bank in the soil.

The ability of 2H-furo[2,3-c]pyran-2-one to promote the germination of a wide range of plant species makes it a valuable tool for ecological restoration. cenmed.com In areas degraded by factors such as mining, overgrazing, or other disturbances, applying this compound can help stimulate the germination of native seeds present in the soil seed bank. researchgate.net This can accelerate the regeneration of vegetation, aiding in the restoration of plant habitats and improving biodiversity. researchgate.net A thorough understanding of this phenomenon can be particularly useful in protecting rare species and restoring their natural environments. researchgate.net

By targeting the critical early stages of a plant's life, 2H-furo[2,3-c]pyran-2-one can contribute to increased crop yields. cambridge.org Successful seed germination and robust seedling establishment are primary concerns in crop production. cambridge.org The use of this butenolide as a seed treatment enhances the rate and percentage of germination, improves seedling vigor, and can widen the environmental window in which germination can successfully occur. researchgate.netcambridge.org These initial benefits can lead to more uniform crop stands and healthier plants, which are foundational for achieving higher agricultural output.

Environmental and Ecological Research

The discovery of 2H-furo[2,3-c]pyran-2-one has provided profound insights into the ecological dynamics of fire-prone ecosystems and the intricate signaling pathways that govern plant life cycles.

Forest fires, when not overly frequent, are a beneficial and natural part of many ecosystems. echemi.com A key ecological process is the rapid regeneration of vegetation from the soil seed bank in the post-fire environment. researchgate.net The compound 3-methyl-2H-furo[2,3-c]pyran-2-one is a major germination stimulant found in smoke that drives this phenomenon. acs.orgnih.govresearchgate.net

The family of compounds, named karrikins, are produced during wildfires and are highly effective at triggering seed germination in many fire-following species, often at extremely low concentrations. researchgate.netresearchgate.net The study of these molecules helps scientists understand how plant communities recover and change after a fire. This knowledge is crucial for managing fire-prone landscapes, predicting vegetation responses to fire, and conserving species that have evolved to rely on these specific chemical cues for their survival and propagation. researchgate.net

Responses in Fire-Dependent and Fire-Independent Plant Species

The compound 3-methyl-2H-furo[2,3-c]pyran-2-one, a derivative of 2H-Furo[2,3-c]pyran-2-one, is a key germination stimulant found in the smoke generated from burning plant material. researchgate.net This family of compounds, known as karrikins, plays a significant role in the regeneration of plant species in post-fire environments. researchgate.net

Fire-Dependent Species: In ecosystems where fire is a natural and recurring event, many plant species have evolved to rely on cues from smoke to trigger seed germination. These "fire-followers" ensure that their seeds sprout in the favorable post-fire conditions, which include reduced competition and increased nutrient availability. researchgate.net 3-Methyl-2H-furo[2,3-c]pyran-2-one is a potent stimulant for these species, capable of inducing germination at very low concentrations. researchgate.net Research has shown its effectiveness in highly smoke-responsive species such as Emmenanthe penduliflora and Solanum orbiculatum. researchgate.net The presence of this compound in smoke acts as a critical signal for these plants to break dormancy and begin their life cycle.

| Compound | Substitution | Germination Rate (%)* | Species |

|---|---|---|---|

| 3-methyl-2H-furo[2,3-c]pyran-2-one | 3-Me | 95 | Emmenanthe penduliflora |

| 3,5-dimethyl-2H-furo[2,3-c]pyran-2-one | 3,5-Me₂ | 80 | Lactuca sativa |

| 5-methoxycarbonyl-2H-furo[2,3-c]pyran-2-one | 5-CO₂Me | 45 | Solanum orbiculatum |

Synthetic Organic Chemistry Applications

The 2H-pyran-2-one scaffold, including the fused furo[2,3-c]pyran-2-one system, serves as a versatile and powerful building block in synthetic organic chemistry for the construction of a wide range of heterocyclic compounds. researchgate.net These pyranone derivatives possess multiple electrophilic centers, making them susceptible to reactions with various nucleophiles. epa.gov

The reactivity of the pyranone ring allows for ring-opening and ring-transformation reactions, which are instrumental in synthesizing new heterocyclic systems. researchgate.net Depending on the nature of the nucleophile used—containing nitrogen, carbon, oxygen, or sulfur—a vast diversity of molecular structures can be generated. epa.gov For instance, the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles like aliphatic amines and hydrazines can lead to the formation of enamines or undergo recyclization to produce pyrazolones, respectively. beilstein-journals.orgnih.gov These transformations highlight the utility of the furopyranone core as a synthon for complex molecules. The wide availability of starting butenolides and amines facilitates the creation of a large array of potentially useful products. beilstein-journals.org

The furo[2,3-c]pyran-2-one framework is a key precursor in the synthesis of various bioactive compounds. Its inherent structural features are found in molecules with significant biological activities. For example, the related compound 2H-Furo[2,3-H]-1-benzopyran-2-one, isolated from the seeds of Psoralea corylifolia, has demonstrated notable insecticidal activity against the storage pest Sitophilus oryzae. alliedacademies.org This suggests that the furo-pyranone skeleton can be a valuable template for developing new pest control agents.

Furthermore, the versatility of the pyran-2-one ring system as a synthetic precursor allows for its elaboration into pharmacologically significant scaffolds. researchgate.net The synthesis of pyrano[2,3-c]pyrazole derivatives, for instance, starts from precursors that can be conceptually linked to the pyranone structure. These resulting compounds have been shown to possess anti-inflammatory and antioxidant activities. nih.gov The ability to use the furopyranone core to access such diverse and biologically active heterocyclic systems underscores its importance as a precursor in medicinal and bioorganic chemistry. alliedacademies.orgcu.edu.eg

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) calculations are a powerful computational tool used to predict and understand the reactivity of molecules like 2H-pyran-2-one and its derivatives. mdpi.comsemanticscholar.org These studies provide insights into the electronic structure and properties of the compounds, which govern their chemical behavior. semanticscholar.org

For analogues of 2H-pyran-2-one, DFT calculations are employed to determine fundamental reactivity descriptors. mdpi.com These include mapping the Molecular Electrostatic Potential (MEP) and calculating the Average Local Ionization Energy (ALIE). The MEP surface helps identify the electron-rich and electron-poor regions of a molecule, indicating likely sites for nucleophilic and electrophilic attack, respectively. semanticscholar.org ALIE calculations can pinpoint the most easily ionizable electrons, which are often involved in chemical reactions. semanticscholar.org Such computational analyses have been performed on related pyranone systems to understand global and local reactivity properties, which is crucial for designing new synthetic pathways and predicting reaction outcomes. mdpi.comsemanticscholar.org

Molecular Dynamics (MD) simulations offer a method to study the dynamic behavior of molecules over time, providing insights into their interactions with their environment, such as with solvent molecules. mdpi.com For derivatives related to the 2H-pyran-2-one structure, MD simulations have been used to investigate interactions with water. These simulations can quantify the formation of hydrogen bonds and determine radial distribution functions, which describe how the density of solvent molecules varies as a function of distance from the solute. mdpi.com

These computational studies are valuable for understanding the stability and solubility of the compounds. mdpi.com For example, MD simulations can be used to calculate solubility parameters, which can help in identifying compatible excipients for potential pharmaceutical formulations. mdpi.com By simulating the behavior of these molecules in a biological context, MD provides a bridge between their static structure and their dynamic function, complementing experimental studies and DFT calculations. rsc.org

Development of Analogues for Targeted Activities

The core structure of 2H-furo[2,3-c]pyran-2-one, featuring a fused furan (B31954) and pyran ring system, offers a versatile scaffold for chemical modification. Scientists have been systematically altering this structure to understand the key features required for its biological activity and to design new molecules with tailored properties.

Design of More Potent Germination Stimulants

The primary goal in designing analogues of 2H-furo[2,3-c]pyran-2-one has been to amplify its potent effect on seed germination. This involves a detailed understanding of the structure-activity relationships (SAR) that govern its interaction with the plant's perception machinery.

Research has shown that the butenolide (furanone) ring is essential for the germination-promoting activity. The pyran ring, however, can tolerate some modifications, which has been the focus of analogue design. Studies have revealed that substitutions at different positions on the pyran ring have varied effects on the molecule's bioactivity. For instance, the presence of a methyl group at the C-3 position, as seen in the highly active karrikinolide (KAR1), is important for activity. researchgate.net

Further investigations into the SAR of numerous karrikin analogues have provided more detailed insights. It has been demonstrated that for retaining the highest bioactivity, modification at the C5 position is generally more favorable than at the C3, C4, or C7 positions. nih.govuobaghdad.edu.iqresearchgate.net Conversely, substitution at the C-7 position tends to reduce the germination-promoting activity. researchgate.net Bioactivity is largely retained with analogues that have substitutions at the C-4 or C-5 positions. researchgate.net

These findings have guided the synthesis of a variety of analogues with different substitution patterns. For example, 3,5-dimethyl-2H-furo[2,3-c]pyran-2-one has been identified as a significant contributor to the germination-promoting activity of crude smoke extracts. beilstein-journals.orggoogle.com The differential activity of various karrikins has also been observed across different plant species. For instance, while KAR1 is a major karrikin in smoke, some species like Brassica tournefortii are highly sensitive to it. nih.gov In contrast, the model plant Arabidopsis thaliana responds preferentially to another analogue, KAR2. nih.gov This specificity is thought to be conferred by divergent receptor proteins. nih.gov

The table below summarizes the germination activity of some 2H-Furo[2,3-c]pyran-2-one analogues.

| Compound | Substitution | Relative Germination Activity |

| 2H-Furo[2,3-c]pyran-2-one | None | Baseline |

| 3-methyl-2H-furo[2,3-c]pyran-2-one (KAR1) | C3-Methyl | High |

| KAR2 | Varies (specific structure not detailed in provided text) | High (especially in Arabidopsis) |

| 3,5-dimethyl-2H-furo[2,3-c]pyran-2-one | C3, C5-Dimethyl | High |

| C7-substituted analogue | C7-substitution | Reduced |

| C4/C5-substituted analogues | C4 or C5 substitution | Generally retained |

Exploration of Derivatives with Specific Biological Profiles

While the primary focus of 2H-furo[2,3-c]pyran-2-one research has been on its role as a germination stimulant, the broader class of pyran-2-one derivatives is known to possess a wide range of pharmacological activities. This has prompted exploratory research into other potential biological profiles of 2H-furo[2,3-c]pyran-2-one derivatives, although this area is less developed compared to the plant-focused studies.

The fused heterocyclic system of 2H-furo[2,3-c]pyran-2-one serves as a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications. For instance, the broader family of pyran-2-ones and their derivatives have been investigated for various biological activities, including antimicrobial and cytotoxic effects. researchgate.net Some pyrano[3,2-c]pyridine derivatives have shown cytotoxic activity against various cancer cell lines. Additionally, pyrano[2,3-c]pyrazole derivatives have been synthesized and evaluated for their in vitro antimicrobial activity, with some compounds showing promising results against multidrug-resistant bacterial isolates. biointerfaceresearch.com

While these studies highlight the potential of the broader pyran-2-one scaffold, specific research on the antimicrobial, cytotoxic, or other pharmacological activities of direct derivatives of 2H-furo[2,3-c]pyran-2-one is still an emerging field. The interaction of substituted 2H-furo[3,2-b]pyran-2-ones with various nucleophiles has been studied, leading to the synthesis of novel heterocyclic systems like pyrazol-3-ones with an allomaltol fragment, which are known to have a wide variety of biological activities. beilstein-journals.orgbeilstein-journals.orgnih.govscilit.com This suggests that the 2H-furo[2,3-c]pyran-2-one core could be a precursor for developing compounds with diverse biological profiles.

Future research is expected to further explore the potential of 2H-furo[2,3-c]pyran-2-one derivatives beyond their role in plant biology, potentially leading to the discovery of new therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for 2H-Furo[2,3-c]pyran-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via silver(I)-catalyzed 5-endo-dig cyclization. Key parameters include:

- Temperature : Yields drop significantly below 120°C (e.g., ≤15% at 80°C) .

- Base Selection : KCO outperforms CsCO in the AgOTf-catalyzed system .

- Substrate Scope : Derivatives with electron-withdrawing groups require longer reaction times (14+ hours) .

Table: Optimization of cyclization conditions (simplified from ):

| Entry | Base | Temp (°C) | Yield (%) |

|---|---|---|---|

| 1 | KCO | 120 | 92 |

| 2 | None | 120 | 0 |

Q. How is the structure of 2H-Furo[2,3-c]pyran-2-one validated post-synthesis?

- Methodological Answer : Use a combination of:

- X-ray crystallography : Resolves bond lengths (e.g., C3–C8: 1.378 Å) and dihedral angles (e.g., Φ = 7.64° for phenyl substituents) .

- NMR/HRMS : Confirm molecular formula (CHO, MW 136.1) and functional groups (e.g., carbonyl at 1722 cm in IR) .

Q. What are the standard purity verification protocols for this compound?

- Methodological Answer :

- HPLC : Purity >95% confirmed via reverse-phase chromatography with UV detection at 254 nm .

- Storage : Maintain at -20°C in anhydrous conditions to prevent lactone ring hydrolysis .

Advanced Research Questions

Q. How does 2H-Furo[2,3-c]pyran-2-one interact with plant signaling pathways to promote germination?

- Methodological Answer :

- Bioassays : Use Arabidopsis thaliana mutants (e.g., max2) to isolate karrikin signaling pathways. Dose-response curves (0.1–10 nM) show light- and gibberellin-dependent germination .

- Comparative Studies : Analogues with methyl substitutions (e.g., 3-methyl derivative) exhibit enhanced bioactivity (EC = 0.3 nM vs. 1.2 nM for parent compound) .

Q. What analytical strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Meta-analysis : Normalize data using relative germination rates (%) against controls (e.g., smoke-water vs. pure compound) .

- Environmental Confounders : Field studies show reduced efficacy due to soil adsorption; mitigate via nanoencapsulation (e.g., chitosan carriers improve bioavailability by 40%) .

Q. How can computational modeling predict the reactivity of 2H-Furo[2,3-c]pyran-2-one derivatives?

- Methodological Answer :

- DFT Calculations : Optimize transition states for cyclization (e.g., ΔG = 25 kcal/mol for Ag-mediated pathways) .

- QSAR Models : Correlate substituent electronegativity with germination activity (R = 0.89 for halogenated derivatives) .

Experimental Design Considerations

Q. What controls are essential in evaluating the compound’s phytotoxicity?

- Methodological Answer :

- Negative Controls : Use non-germination-promoting lactones (e.g., coumarin) to isolate target effects .

- Positive Controls : Include strigolactones (e.g., GR24) to compare signaling cross-talk .

Q. How do solvent systems influence stability during bioactivity assays?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.